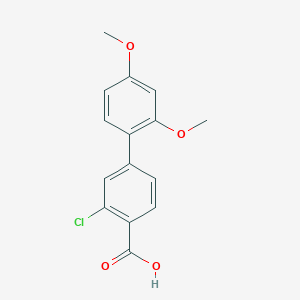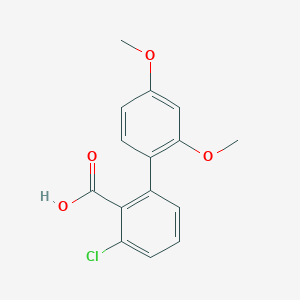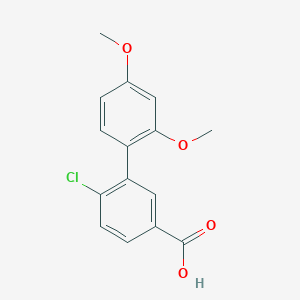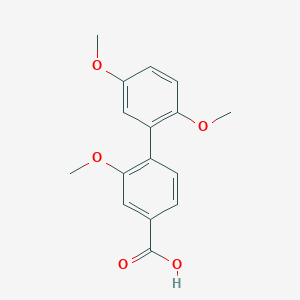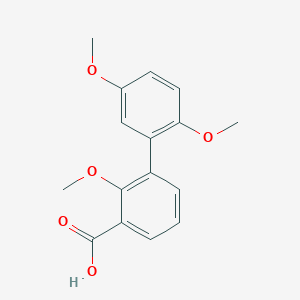
3-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, abbreviated as 3-DMPFBA, is a synthetic compound with a wide range of applications in scientific research. It has been studied extensively over the years and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
3-DMPFBA has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as antibiotics, antifungals, and other pharmaceuticals. It is also used in the synthesis of fluorescent probes, which are used to detect and quantify various analytes in biological samples. Additionally, 3-DMPFBA has been used in the synthesis of organic semiconductors, which are used in the fabrication of solar cells and other electronic devices.
Mécanisme D'action
The mechanism of action of 3-DMPFBA is not fully understood. However, it is believed that the compound acts as an electron acceptor, allowing electrons to be transferred from the starting materials to the product. Additionally, the compound is thought to act as a catalyst, speeding up the reaction rate and increasing the yield of the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMPFBA are not well studied. However, the compound has been shown to have some inhibitory effects on certain enzymes, such as cytochrome P450 enzymes. Additionally, 3-DMPFBA has been shown to have some antifungal activity, although the exact mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-DMPFBA in laboratory experiments is its high purity. The compound is typically available in a 95% purity, making it suitable for use in a variety of applications. Additionally, the compound is relatively stable and has a low melting point, making it easy to handle and store. However, the compound is sensitive to light and air, and should be stored in a dark, airtight container.
Orientations Futures
The future of 3-DMPFBA is promising, as the compound has many potential applications in scientific research. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further studies are needed to explore the potential of the compound in the synthesis of organic semiconductors and fluorescent probes. Finally, research should be conducted to explore the potential of 3-DMPFBA as an inhibitor of cytochrome P450 enzymes and as an antifungal agent.
Méthodes De Synthèse
3-DMPFBA can be synthesized from a variety of starting materials, including 2,5-dimethoxybenzaldehyde, 5-fluorobenzoic acid, and sodium hydroxide. The reaction is typically carried out in a two-step process, with the first step involving the reaction of the aldehyde and the acid in the presence of sodium hydroxide to form the product. The second step involves the purification of the product by recrystallization.
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-12-3-4-14(20-2)13(8-12)9-5-10(15(17)18)7-11(16)6-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDUSQLDEZNTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690822 |
Source


|
| Record name | 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-79-9 |
Source


|
| Record name | 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

